Vibozilimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is currently under clinical development by Sun Pharmaceutical Industries for the treatment of autoimmune disorders, atopic dermatitis, alopecia areata, and psoriasis . Vibozilimod acts by targeting the sphingosine-1-phosphate receptor 1, which plays a crucial role in the regulation of immune cell trafficking .
Preparation Methods
The synthetic routes and reaction conditions for Vibozilimod are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the sphingosine-1-phosphate receptor agonist structure . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
Vibozilimod undergoes various chemical reactions typical of sphingosine-1-phosphate receptor agonists. These reactions include:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving functional groups on the this compound molecule can modify its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Vibozilimod exerts its effects by acting as a highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1). The internalization of S1PR1 by this compound prevents the egress of lymphocytes from the lymph nodes to the peripheral circulation . This immunomodulatory action reduces the number of circulating lymphocytes, thereby modulating the immune response and providing therapeutic benefits in conditions such as psoriasis and atopic dermatitis .
Comparison with Similar Compounds
Vibozilimod is compared with other similar compounds, particularly first-generation and second-generation S1PR1 agonists:
Fingolimod: A first-generation S1PR1 agonist used for multiple sclerosis.
Siponimod, Ponesimod, and Ozanimod: These are second-generation S1PR1 modulators approved for non-dermatology indications.
This compound stands out due to its high selectivity for S1PR1 over S1PR3, with a 10,000-fold selectivity, making it a potentially safer alternative with fewer side effects .
Properties
CAS No. |
1403232-33-6 |
---|---|
Molecular Formula |
C29H36ClN3O5 |
Molecular Weight |
542.1 g/mol |
IUPAC Name |
1-[[4-[5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-4-(2-methoxyethoxymethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C29H36ClN3O5/c1-20(2)16-23-8-9-24(17-25(23)30)27-31-26(32-38-27)22-6-4-21(5-7-22)18-33-12-10-29(11-13-33,28(34)35)19-37-15-14-36-3/h4-9,17,20H,10-16,18-19H2,1-3H3,(H,34,35) |
InChI Key |
LIVCREVOSRJFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CCC(CC4)(COCCOC)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.